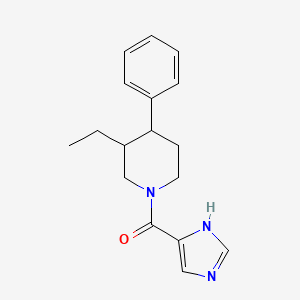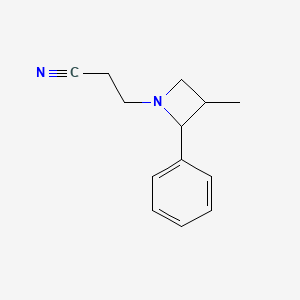
(3-ethyl-4-phenylpiperidin-1-yl)-(1H-imidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-ethyl-4-phenylpiperidin-1-yl)-(1H-imidazol-5-yl)methanone, commonly known as EPPIM, is a synthetic compound that belongs to the class of piperidine derivatives. EPPIM has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The exact mechanism of action of EPPIM is not fully understood. However, studies have suggested that the compound acts as a modulator of GABAergic and glutamatergic neurotransmission. EPPIM has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors, leading to a reduction in neuronal excitability and increased inhibition.
Biochemical and Physiological Effects:
EPPIM has been shown to have several biochemical and physiological effects. Studies have demonstrated that the compound can increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. EPPIM has also been shown to decrease the levels of inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, EPPIM has been shown to increase the expression of neurotrophic factors, which are essential for the growth and survival of neurons.
実験室実験の利点と制限
EPPIM has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. EPPIM has also been shown to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of EPPIM is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on EPPIM. One potential avenue is the development of EPPIM derivatives with improved pharmacological properties. Another area of interest is the investigation of EPPIM's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on neuronal function.
Conclusion:
In conclusion, EPPIM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound's pharmacological properties, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been the subject of extensive research. EPPIM has several potential future directions, including the development of derivatives with improved pharmacological properties and investigation of its potential as a treatment for neurodegenerative diseases.
合成法
EPPIM can be synthesized through the reaction between 3-ethyl-4-phenylpiperidine and 1H-imidazole-5-carboxaldehyde. The reaction is carried out in the presence of a catalyst, typically p-toluenesulfonic acid, and a solvent, such as dichloromethane or ethanol. The resulting product is purified through recrystallization or chromatography.
科学的研究の応用
EPPIM has been the subject of extensive research due to its potential applications in medicinal chemistry. Several studies have investigated the compound's pharmacological properties, including its activity as an analgesic, anticonvulsant, and anxiolytic agent. EPPIM has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(3-ethyl-4-phenylpiperidin-1-yl)-(1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-13-11-20(17(21)16-10-18-12-19-16)9-8-15(13)14-6-4-3-5-7-14/h3-7,10,12-13,15H,2,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSWTIAZTQQTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1C2=CC=CC=C2)C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)

![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)


![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)


![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)
![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)
![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)
